molecular formula C7H6BrClN2S2 B2429326 4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride CAS No. 2173999-43-2

4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2429326
CAS No.: 2173999-43-2
M. Wt: 297.61
InChI Key: IAHHOIPLUORWRU-UHFFFAOYSA-N
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Description

“4-(5-Bromothiophen-2-yl)thiazol-2-amine” is a heterocyclic organic compound with the molecular formula C7H5BrN2S2 and a molecular weight of 261.16 . It belongs to the category of thiazoles . The IUPAC name of this compound is 4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine .


Molecular Structure Analysis

The molecular structure of “4-(5-Bromothiophen-2-yl)thiazol-2-amine” can be represented by the canonical SMILES string: C1=C(SC(=C1)Br)C2=CSC(=N2)N . The InChI Key for this compound is MMZHPDCFNLBMBY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The compound has a boiling point of 392.1ºC at 760mmHg and a density of 1.796g/cm³ . It has 2 H-Bond acceptors and 1 H-Bond donor .

Scientific Research Applications

Corrosion Inhibition
4-(5-Bromothiophen-2-yl)thiazol-2-amine hydrochloride and similar thiazole derivatives have been explored for their applications as corrosion inhibitors for metals. Studies involving quantum chemical parameters and molecular dynamics simulations have shown that these compounds exhibit significant inhibition efficiencies, potentially protecting metals like iron from corrosion (Kaya et al., 2016). Similarly, other research has investigated the corrosion inhibition ability of thiazoles on copper surfaces. These studies suggest that these compounds, through their interaction with the metal surface, can serve as effective corrosion inhibitors (Farahati et al., 2019).

Antimicrobial and Antifungal Properties
Compounds similar to this compound have been synthesized and assessed for their antimicrobial properties. Studies reveal that certain thiazole derivatives exhibit moderate antibacterial activity against Gram-positive bacteria and high antifungal activity against strains like Candida glabrata and Candida albicans (Kubba & Rahim, 2018). Additionally, research has highlighted the synthesis of novel thiazol-2-amine derivatives showing promising antifungal and antibacterial activities, indicating the potential of these compounds in pharmaceutical and healthcare applications (Narayana et al., 2007).

Synthetic Applications in Organic Chemistry
In organic chemistry, thiazole derivatives have been utilized in various synthetic applications. Microwave-assisted synthesis methods have been developed for preparing deactivated bromide candidates like 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole. These methods optimize catalytic reaction conditions and offer pathways for cross-coupling reactions, demonstrating the role of these compounds in facilitating organic synthesis (Dawood et al., 2015). Furthermore, compounds like this compound are pivotal in the synthesis of more complex molecules, serving as key intermediates in multi-step synthesis processes (Mahdavi et al., 2012).

Properties

IUPAC Name

4-(5-bromothiophen-2-yl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2S2.ClH/c8-6-2-1-5(12-6)4-3-11-7(9)10-4;/h1-3H,(H2,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAHHOIPLUORWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C2=CSC(=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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